molecular formula C7H4BBrF4O2 B2961086 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid CAS No. 2096338-38-2

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid

Cat. No.: B2961086
CAS No.: 2096338-38-2
M. Wt: 286.81
InChI Key: VWFBSZFKKNFRJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid can be compared with other boronic acids such as:

    Phenylboronic Acid: Lacks the bromine, fluorine, and trifluoromethyl groups, making it less versatile in certain reactions.

    4-Bromo-2-fluorophenylboronic Acid: Similar but lacks the trifluoromethyl group, which can affect its reactivity and selectivity.

    3-Bromo-5-trifluoromethylphenylboronic Acid: Similar but lacks the fluorine atom, which can influence its chemical properties.

The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBSZFKKNFRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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